An In-depth Technical Guide to Chloroprene Monomer Synthesis Routes
An In-depth Technical Guide to Chloroprene Monomer Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary industrial synthesis routes for chloroprene (B89495) (2-chloro-1,3-butadiene), a critical monomer in the production of polychloroprene elastomers. The document details the two core manufacturing processes: the historical acetylene-based route and the more contemporary butadiene-based route. For each pathway, this guide outlines the fundamental chemistry, reaction conditions, and detailed experimental protocols for key transformations. Quantitative data is summarized in comparative tables, and process workflows are visualized using logical diagrams to facilitate a deeper understanding of these industrially significant synthetic methods.
The Acetylene (B1199291) Process for Chloroprene Synthesis
The acetylene process, the original commercial route to chloroprene, is a two-step synthesis commencing with the dimerization of acetylene to form monovinylacetylene (MVA), followed by the hydrochlorination of MVA.[1][2] While largely supplanted by the butadiene process in many regions due to the comparative cost of starting materials, the acetylene route remains relevant in economies with abundant coal resources, from which acetylene can be derived.[1][3]
Acetylene Dimerization to Monovinylacetylene
The initial step involves the dimerization of acetylene in the presence of a catalyst, traditionally the Nieuwland catalyst, which is an aqueous solution of cuprous chloride and a solubilizing agent like ammonium (B1175870) chloride or potassium chloride.[4][5] This reaction is exothermic and produces monovinylacetylene as the primary product, with divinylacetylene (B1617328) being a notable byproduct.[4]
Experimental Protocol: Acetylene Dimerization (Traditional Nieuwland Catalyst)
Materials:
-
Cuprous chloride (CuCl)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Acetylene gas (purified)
-
Deionized water
Equipment:
-
Jacketed glass reactor equipped with a gas inlet tube, mechanical stirrer, condenser, and thermometer.
-
Gas flow meter.
-
Temperature control system (e.g., circulating water bath).
-
Gas washing bottle.
Procedure:
-
Catalyst Preparation: Prepare the Nieuwland catalyst by dissolving cuprous chloride and ammonium chloride in an aqueous solution of hydrochloric acid. The solution should be stirred until a clear solution is obtained, indicating the formation of the soluble complex.
-
Reaction Setup: Charge the jacketed reactor with the prepared catalyst solution. Heat the solution to the desired reaction temperature, typically around 80°C, under a nitrogen atmosphere.[4]
-
Acetylene Feed: Purified acetylene gas is bubbled through the catalyst solution at a controlled flow rate. The reaction is highly exothermic, and the temperature should be carefully monitored and controlled.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing the composition of the off-gas using gas chromatography (GC).
-
Product Collection: The product, primarily monovinylacetylene, along with unreacted acetylene and byproducts, exits the reactor as a gas. The MVA is typically separated and purified by absorption, desorption, and fractional distillation.[2]
Quantitative Data for Acetylene Dimerization
| Parameter | Value | Reference |
| Catalyst | Cuprous chloride and Ammonium chloride in HCl | [4] |
| Temperature | 80°C | [4] |
| Acetylene Conversion | ~18% | [4] |
| Selectivity to Monovinylacetylene | up to 90% | [5] |
| Main Byproduct | Divinylacetylene | [4] |
Hydrochlorination of Monovinylacetylene
In the second step, monovinylacetylene is reacted with hydrogen chloride to yield chloroprene. This reaction is also catalyzed by a cuprous chloride solution.[4]
Experimental Protocol: Hydrochlorination of Monovinylacetylene
Materials:
-
Monovinylacetylene (purified)
-
Hydrogen chloride (gas)
-
Cuprous chloride (CuCl)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Jacketed glass reactor with gas inlet tubes, a mechanical stirrer, a condenser, and a thermometer.
-
Gas flow meters.
-
Temperature control system.
Procedure:
-
Catalyst Preparation: Prepare an aqueous solution of cuprous chloride in hydrochloric acid in the reactor.
-
Reaction Setup: Heat the catalyst solution to the reaction temperature, typically around 60°C.[4]
-
Reagent Feed: Introduce both monovinylacetylene and hydrogen chloride gas into the reactor at controlled rates.
-
Reaction and Purification: The reaction mixture, containing chloroprene, unreacted starting materials, and byproducts such as methyl vinyl ketone and 1,3-dichloro-2-butene, is continuously removed.[4] The crude chloroprene is then purified by a series of steps including stripping, absorption, and fractional distillation to obtain the polymer-grade monomer.[2]
Quantitative Data for Hydrochlorination of Monovinylacetylene
| Parameter | Value | Reference |
| Catalyst | Cuprous chloride in Hydrochloric acid | [4] |
| Temperature | 60°C | [4] |
| Selectivity to Chloroprene | ~92% (based on MVA) | [4] |
| Main Byproducts | Methyl vinyl ketone, 1,3-dichloro-2-butene | [4] |
Process Flow Diagram for the Acetylene Route
Caption: A simplified workflow for the synthesis of chloroprene via the acetylene route.
The Butadiene Process for Chloroprene Synthesis
The more modern and economically favored route to chloroprene starts from 1,3-butadiene (B125203).[6] This process generally involves three main stages: the chlorination of butadiene, the isomerization of the resulting dichlorobutene (B78561) mixture, and the dehydrochlorination of the desired isomer to yield chloroprene.[7]
Chlorination of 1,3-Butadiene
Butadiene is reacted with chlorine to produce a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (both cis and trans isomers).[8] This reaction can be performed in either the vapor or liquid phase.[8]
Experimental Protocol: Vapor-Phase Chlorination of 1,3-Butadiene
Materials:
-
1,3-Butadiene (gas)
-
Chlorine (gas)
-
Nitrogen (or other inert gas for dilution)
Equipment:
-
High-temperature flow reactor.
-
Gas flow meters for precise control of reactant ratios.
-
Quenching system to cool the product stream.
-
Separation unit (e.g., distillation column).
Procedure:
-
Reactant Preparation: Gaseous 1,3-butadiene and chlorine are metered and mixed. A significant excess of butadiene to chlorine (e.g., 10:1 molar ratio) is crucial to minimize the formation of tetrachlorobutanes and other higher chlorinated byproducts.[8] The chlorine may be diluted with an inert gas.
-
Reaction: The gas mixture is fed into a reactor maintained at a high temperature, typically between 240-300°C.[8]
-
Quenching and Separation: The hot effluent from the reactor, containing the dichlorobutene isomers, unreacted butadiene, and HCl, is rapidly cooled. The unreacted butadiene is separated and recycled, while the dichlorobutene mixture is collected for the next step.
Quantitative Data for Butadiene Chlorination
| Parameter | Vapor-Phase | Liquid-Phase | Reference |
| Temperature | 240-300°C | 25-100°C | [8] |
| Pressure | Atmospheric | Sufficient to maintain liquid phase | [8] |
| Butadiene:Chlorine Molar Ratio | >10:1 | Variable | [8] |
| Selectivity to Dichlorobutenes | 85-95% | - | [6] |
Isomerization of Dichlorobutenes
The mixture of dichlorobutenes from the chlorination step is subjected to catalytic isomerization to convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.[8] This is a critical step as only the 3,4-isomer readily undergoes dehydrochlorination to chloroprene.
Experimental Protocol: Catalytic Isomerization of 1,4-Dichloro-2-butene
Materials:
-
Dichlorobutene mixture (from chlorination step)
-
Copper(I) chloride (CuCl)
-
Organic quaternary ammonium chloride (e.g., benzyltriethylammonium chloride)
Equipment:
-
Three-necked flask equipped with a stirrer, thermometer, and distillation head.
-
Heating mantle.
-
Vacuum source.
Procedure:
-
Catalyst Preparation: A catalyst complex is formed by mixing copper(I) chloride with an organic quaternary ammonium chloride under a nitrogen atmosphere.[8]
-
Isomerization: The crude dichlorobutene mixture is added to the catalyst. The mixture is heated to 80-120°C with stirring.[8] The isomerization is an equilibrium-driven process. To shift the equilibrium towards the desired 3,4-dichloro-1-butene, it is continuously removed by distillation under reduced pressure, taking advantage of its lower boiling point (123°C) compared to the 1,4-isomers (155°C).[8]
Quantitative Data for Dichlorobutene Isomerization
| Parameter | Value | Reference |
| Catalyst | Copper(I) chloride complex | [8] |
| Temperature | 80-120°C | [8] |
| Pressure | Reduced (50-300 mm Hg) | [8] |
Dehydrochlorination of 3,4-Dichloro-1-butene
The final step is the dehydrochlorination of 3,4-dichloro-1-butene to chloroprene, typically achieved by reaction with an aqueous solution of a base like sodium hydroxide (B78521) or lime.
Experimental Protocol: Dehydrochlorination of 3,4-Dichloro-1-butene
Materials:
-
3,4-Dichloro-1-butene (purified)
-
Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)
-
Phase-transfer catalyst (e.g., quaternary ammonium salt) (optional)
-
Polymerization inhibitor (e.g., phenothiazine)
-
Deionized water
Equipment:
-
Jacketed reactor with a mechanical stirrer, condenser, and dropping funnel.
-
Temperature control system.
-
Separatory funnel.
-
Distillation apparatus.
Procedure:
-
Reaction Setup: An aqueous solution of the base (e.g., sodium hydroxide) is charged into the reactor. A polymerization inhibitor is also added. The solution is heated to the reaction temperature, typically between 40-80°C.
-
Addition of Dichlorobutene: 3,4-Dichloro-1-butene is added slowly to the stirred basic solution. The use of a phase-transfer catalyst can enhance the reaction rate.
-
Reaction and Work-up: The reaction is monitored until the consumption of the starting material is complete. The resulting organic layer, containing chloroprene, is separated from the aqueous layer.
-
Purification: The crude chloroprene is washed, dried, and then purified by fractional distillation to remove any remaining impurities, particularly the byproduct 1-chloro-1,3-butadiene.
Quantitative Data for Dehydrochlorination
| Parameter | Value | Reference |
| Base | Sodium hydroxide or Lime | |
| Temperature | 40-80°C | |
| Yield of Chloroprene | up to 99% |
Process Flow Diagram for the Butadiene Route
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chloroprene: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]
- 5. Catalyst used in dimerisation of acetylene to prepare class 12 chemistry NEET_UG [vedantu.com]
- 6. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas–solid acetylene dimerization over copper-based catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
